molecular formula C10H9FO2S2 B14584357 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene CAS No. 61442-02-2

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene

Cat. No.: B14584357
CAS No.: 61442-02-2
M. Wt: 244.3 g/mol
InChI Key: YBZNGEAZRLSYLI-UHFFFAOYSA-N
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Description

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes a fluorobenzene ring substituted with an ethenesulfonyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic processes and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The fluorobenzene ring provides a platform for further functionalization, allowing the compound to interact with different biological and chemical systems .

Comparison with Similar Compounds

  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene
  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-chlorobenzene
  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-bromobenzene

Comparison: Compared to its analogs, 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties. The fluorine atom increases the compound’s electronegativity and can enhance its stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

61442-02-2

Molecular Formula

C10H9FO2S2

Molecular Weight

244.3 g/mol

IUPAC Name

1-(2-ethenylsulfonylethenylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C10H9FO2S2/c1-2-15(12,13)8-7-14-10-5-3-9(11)4-6-10/h2-8H,1H2

InChI Key

YBZNGEAZRLSYLI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CSC1=CC=C(C=C1)F

Origin of Product

United States

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